Mass Shift Sufficiency: +5 Da Exceeds the ≥3 Da Threshold Required for Reliable Quantification
Moricizine-d5 provides a nominal mass shift of +5 Da relative to unlabeled moricizine (M+5), which exceeds the widely accepted minimum requirement of ≥3 Da for small-molecule SIL-IS applications [1]. By contrast, a hypothetical Moricizine-d3 (M+3) would lie at the threshold where spectral overlap with the analyte's natural isotopic envelope can cause non-linear calibration curves and compromised accuracy . A mass difference greater than 3 Da ensures that the calibration curve remains linear and that the internal standard signal is resolved from the analyte's [M+H]⁺ and its ¹³C/³⁴S isotopologues .
| Evidence Dimension | Nominal mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +5 Da (M+5) |
| Comparator Or Baseline | Moricizine-d3: +3 Da (M+3, borderline); recommended minimum: ≥3 Da |
| Quantified Difference | Moricizine-d5 exceeds the minimum threshold by 2 Da; Moricizine-d3 provides only the minimum, with no safety margin against isotopic interference |
| Conditions | General LC-MS/MS quantification for small molecules (<1000 Da); guideline from stable isotope dilution assay literature |
Why This Matters
A ≥3 Da mass shift avoids spectral overlap with the analyte's natural isotopologue distribution, ensuring linear calibration and accurate quantification; Moricizine-d5 provides a 5 Da margin, while d3 would be at the minimum acceptable limit.
- [1] Info-Pharma, 'Internal Standard Selection Strategy – Utilization and Limitations of Stable Isotope Labeling', 2025. (mass difference ≥3 Da, isotopic purity ≥99% recommended) View Source
